![molecular formula C21H24ClN5O2 B1671070 5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol CAS No. 911397-80-3](/img/structure/B1671070.png)
5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol
描述
This compound is a complex organic molecule that contains several functional groups. It has a pyrrolo[2,3-d]pyrimidine core, which is a type of fused bicyclic aromatic ring system. This core is substituted with various groups including an amino group, a chloro group, a methoxy group, a methyl group, and a pent-4-yn-2-ol group .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For example, the pyrrolo[2,3-d]pyrimidine core could potentially be synthesized through a multi-step process involving condensation and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrolo[2,3-d]pyrimidine core suggests that the molecule may have a planar region. The other substituents could add steric bulk and potentially influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amino group could potentially participate in acid-base reactions, the chloro group could undergo nucleophilic substitution reactions, and the alkyne group in the pent-4-yn-2-ol moiety could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups it contains, and its melting and boiling points would be influenced by the size and shape of the molecule .科学研究应用
Cancer Therapy
EC 144 has shown potential in cancer research , particularly due to its high affinity and potency as an Hsp90 inhibitor. It has been observed to block tumor growth and induce partial tumor regression in a gastric tumor mouse model . This suggests its utility in developing therapeutic strategies against various cancers.
Inflammatory Diseases
In the context of inflammatory diseases , EC 144 has been reported to inhibit LPS-induced TNF α release in a mouse model and suppress disease development in a rat model of collagen-induced arthritis . This indicates its potential application in treating inflammatory conditions.
Combination Therapy
EC 144 could be part of a combination therapy approach, especially for EGFR inhibitor-resistant non-small cell lung cancer (NSCLC). It can deplete various receptor tyrosine kinases, including EGFR, and inhibit the entire EGFR–PI3K–AKT–mTOR–p70S6K–S6 signaling axis irrespective of certain mutations .
Immunomodulation
As an immunomodulator, EC 144 has been shown to block macrophage proinflammatory responses in vitro. Studies suggest that it affects the stability of IRAK1 and the activation of Raf-1 and MEK1/2, which are critical components of the immune response .
Targeted Drug Delivery
Research on targeted drug delivery systems has explored using EC 144 for efficient therapy of CD44-expressing cancers. HSP90 is overexpressed in many cancers, and targeting it with inhibitors like EC 144 could facilitate cancer cell growth inhibition .
作用机制
Target of Action
EC 144, also known as 5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol, primarily targets Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone involved in folding and stabilizing multiple intracellular proteins that have roles in cell activation and proliferation .
Mode of Action
EC 144 acts as a high affinity, potent, and selective inhibitor of HSP90 . It exhibits selectivity for HSP90 over other proteins such as Grp94 and TRAP1 . By inhibiting HSP90, EC 144 disrupts the function of several signal transduction molecules that are dependent on HSP90, thereby affecting the activation of innate and adaptive cells of the immune system .
Biochemical Pathways
The inhibition of HSP90 by EC 144 affects various biochemical pathways. HSP90 is involved in several cellular processes, including cell cycle control, signal transduction, and cell growth regulation . By inhibiting HSP90, EC 144 can disrupt these processes, leading to changes in cellular function and potentially contributing to its therapeutic effects .
Pharmacokinetics
The ADME profile of a drug molecule can significantly impact its bioavailability and, consequently, its therapeutic efficacy .
Result of Action
The molecular and cellular effects of EC 144’s action primarily involve the disruption of HSP90 function. This disruption can lead to changes in cell activation and proliferation, as HSP90 client proteins in cells are often involved in these processes . In the context of disease, such as inflammation and autoimmunity, inhibiting HSP90 can block innate and adaptive immune responses, providing therapeutic benefits .
安全和危害
未来方向
属性
IUPAC Name |
5-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylpent-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O2/c1-12-9-24-15(13(2)17(12)29-5)11-27-10-14(7-6-8-21(3,4)28)16-18(22)25-20(23)26-19(16)27/h9-10,28H,8,11H2,1-5H3,(H2,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOASEWXFCTZRDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

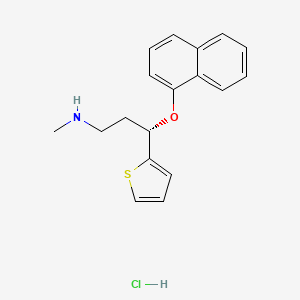
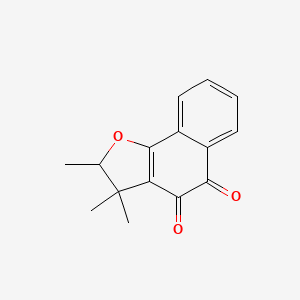
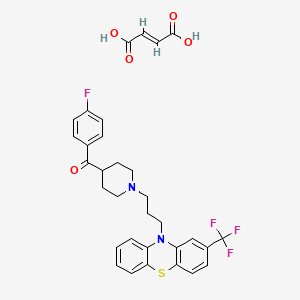


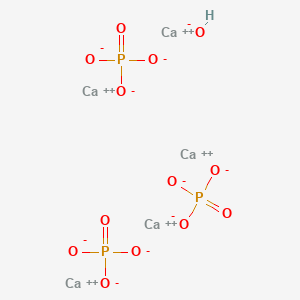
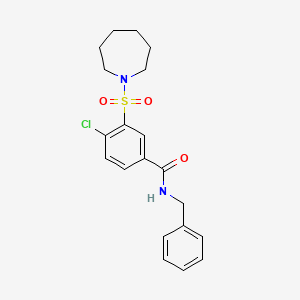
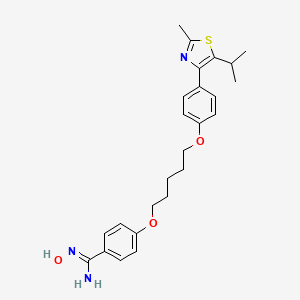
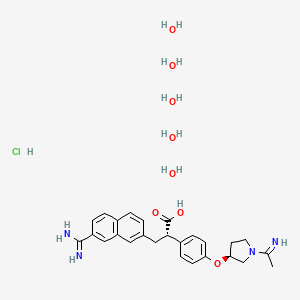

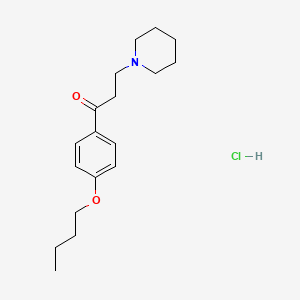

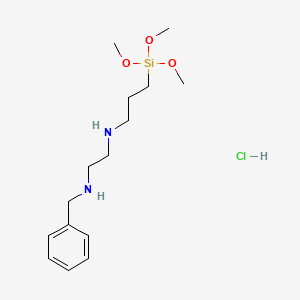
![(E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene]piperidin-2-one](/img/structure/B1671010.png)